molecular formula C16H11Cl2NO3 B5890375 (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE

Cat. No.: B5890375
M. Wt: 336.2 g/mol
InChI Key: CAPPPCNZPYNFGD-FNORWQNLSA-N
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a benzodioxole ring and a dichlorophenyl group, which are connected by a propenamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Propenamide Chain: The propenamide chain can be synthesized via the reaction of an appropriate aldehyde with an amine under basic conditions.

    Coupling Reaction: The final step involves coupling the benzodioxole ring with the propenamide chain in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Cyclization: Using optimized conditions for the cyclization of catechol with formaldehyde.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and yield of the propenamide chain synthesis.

    Automated Coupling: Utilizing automated systems for the coupling reaction to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be carried out using chlorine or bromine, while nitration typically involves nitric acid.

Major Products

    Oxidation Products: Oxides or carboxylic acids.

    Reduction Products: Amines or alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2,3-DICHLOROPHENYL)-2-BUTENAMIDE: Similar structure with a butenamide chain.

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2,3-DICHLOROPHENYL)-2-PROPANAMIDE: Similar structure with a propanamide chain.

Uniqueness

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(2,3-DICHLOROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2,3-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-11-2-1-3-12(16(11)18)19-15(20)7-5-10-4-6-13-14(8-10)22-9-21-13/h1-8H,9H2,(H,19,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPPPCNZPYNFGD-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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